3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group, a propynylsulfanyl group, and an amine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate alkylating agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides.
Addition of the Propynylsulfanyl Group: The propynylsulfanyl group can be added through a thiol-alkyne coupling reaction, often catalyzed by transition metals such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The phenyl, propynylsulfanyl, and amine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione: A compound with similar structural features but different functional groups.
3-allyl-2-(2-propynylsulfanyl)-4(3H)-quinazolinone: Another compound with a propynylsulfanyl group but a different core structure.
Uniqueness
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups and the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-8-16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h1,3-7H,8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGERMIHKJABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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